

Spectroscopic Profiling of Z- β -Ala-Leu-OH: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Z-BETA-Ala-Leu-OH

Cat. No.: B11948353

[Get Quote](#)

As a Senior Application Scientist, I approach the structural elucidation of synthetic peptide building blocks not merely as a checklist of peaks, but as a holistic validation system. Z- β -Ala-Leu-OH (N-benzyloxycarbonyl- β -alanyl-leucine, CAS: 102601-38-7)[1] is a specialized dipeptide derivative frequently utilized in medicinal chemistry and advanced biomaterials.

Unlike standard α -peptides, the inclusion of a β -amino acid (β -Alanine) and a carbamate protecting group (Cbz/Z) introduces unique electronic environments and conformational flexibility. This whitepaper deconstructs the causality behind the spectroscopic signatures of Z- β -Ala-Leu-OH across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing self-validating protocols to ensure absolute structural integrity.

Structural Deconstruction & Spectroscopic Causality

To interpret the analytical data of Z- β -Ala-Leu-OH accurately, we must first isolate its functional moieties and understand how their electronic properties dictate instrumental response:

- **The Cbz (Z) Group:** The benzyl ring provides a strong UV chromophore and a distinct aromatic NMR signature. More importantly, the carbamate linkage (O-CO-NH) possesses an electronegative oxygen that withdraws electron density via induction, increasing the double-bond character of the carbonyl group and shifting its IR absorption[2].

- The β -Alanine Linker: The presence of an additional methylene carbon separates the amine and carboxylic functions. In NMR, this eliminates the classic α -proton multiplet, replacing it with a coupled aliphatic spin system[3]. In MS, β -peptides can exhibit unique retro-Mannich fragmentation pathways alongside standard amide cleavage[4].
- The Leucine Core & C-Terminus: The isobutyl side chain provides highly shielded aliphatic signals in NMR, while the free C-terminal carboxylic acid governs the ionization efficiency in negative-mode MS and broadens the high-frequency IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Mechanistic Insights

In ^1H NMR, the β -alanine methylene protons ($-\text{CH}_2-$ and $-\text{CH}_2-$) form a characteristic spin system. Unlike α -amino acids where the α -proton is a distinct multiplet coupled to the amide NH, the β -Ala residue presents two coupled methylene groups. The Leucine residue provides a classic isobutyl signature: a highly shielded pair of methyl doublets, a $-\text{CH}$ multiplet, and a $-\text{CH}_2-$ multiplet[3].

Self-Validating Protocol: High-Resolution 1D/2D NMR

- Sample Preparation: Dissolve 15 mg of Z- β -Ala-Leu-OH in 0.6 mL of anhydrous DMSO-

. Causality: DMSO-

disrupts intermolecular hydrogen bonding and prevents the rapid exchange of amide/carboxylic protons with the solvent, allowing direct observation of the NH and OH signals.

- Internal Referencing: Utilize the residual DMSO pentet at 2.50 ppm (

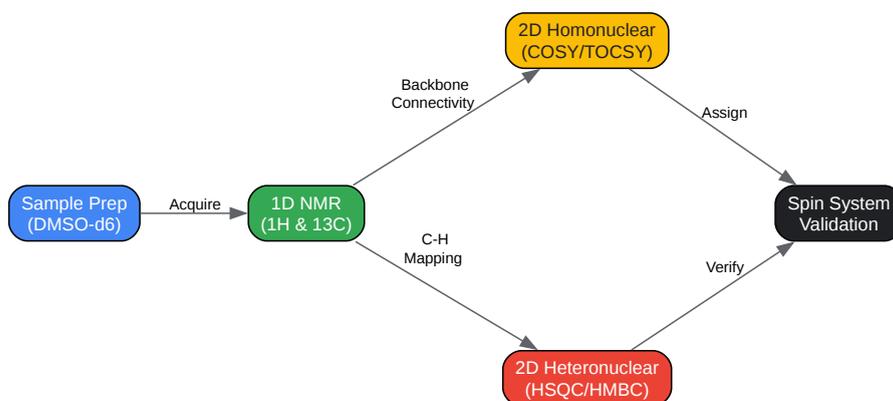
H) and 39.5 ppm (

C) as an internal standard. This self-validates the chemical shift axis without requiring external TMS, which can introduce impurities.

- Acquisition: Acquire standard 1D

H (64 scans) and

C (1024 scans). Follow with 2D TOCSY (mixing time 80 ms) to map the isolated spin systems of the Leucine side chain and the β -Alanine backbone[3].



[Click to download full resolution via product page](#)

Workflow for complete NMR resonance assignment of Z- β -Ala-Leu-OH.

Data Presentation: Predicted NMR Assignments

Table 1: Consolidated

H and

C NMR Data (DMSO-

, 400 MHz)

Moiety	Proton (H) Shift (ppm)	Multiplicity & Integration	Carbon (C) Shift (ppm)
C-Terminus (OH)	12.50	br s, 1H	174.5 (C=O)
Leu Amide (NH)	8.10	d, 1H, J = 8.0 Hz	170.5 (C=O)
Cbz Aromatic (CH)	7.30 - 7.40	m, 5H	127.8 - 128.5 (CH), 137.5 (Cq)
β -Ala Carbamate (NH)	7.20	t, 1H, J = 6.0 Hz	156.2 (C=O)
Cbz Benzyl (CH)	5.00	s, 2H	65.4
Leu -CH	4.20	m, 1H	50.8
β -Ala -CH	3.20	q, 2H	36.8
β -Ala -CH	2.30	t, 2H, J = 7.0 Hz	35.5
Leu -CH	1.60	m, 1H	24.3
Leu -CH	1.50	m, 2H	40.1
Leu -CH	0.85, 0.90	2 x d, 6H	21.5, 23.1

Infrared (IR) Spectroscopy

Mechanistic Insights

IR spectroscopy is highly sensitive to the hydrogen-bonding network of peptides. A critical distinction in Z- β -Ala-Leu-OH is the presence of the Cbz carbamate group. While a standard peptide Amide I band (C=O stretch) appears between 1630–1680 cm

, the carbamate C=O absorption is shifted significantly higher (~1690–1710 cm

)^[2]. This is due to the adjacent oxygen atom withdrawing electron density, which restricts resonance delocalization from the nitrogen and increases the C=O double-bond character.

Self-Validating Protocol: ATR-FTIR

- **Background Subtraction:** Perform an ambient air background scan immediately prior to sample analysis. Causality: This removes atmospheric H₂O and CO₂ interferences, ensuring the broad O-H stretch of the carboxylic acid is not convoluted with ambient humidity.
- **Sample Application:** Apply 2-3 mg of neat, dry powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply consistent pressure using the anvil.
- **Acquisition:** Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Table 2: Key ATR-FTIR Vibrational Modes

Wavenumber (cm)	Functional Group	Vibrational Mode
3300 - 2500	Carboxylic Acid	O-H stretch (broad, strongly hydrogen-bonded)
3320	Amide / Carbamate	N-H stretch
1695	Carbamate (Cbz)	C=O stretch (shifted higher due to induction)[2]
1645	Amide I (Peptide Bond)	C=O stretch
1540	Amide II	N-H bend / C-N stretch
1250	Carbamate	C-O stretch

Mass Spectrometry (MS)

Mechanistic Insights

In positive ion Electrospray Ionization (ESI-MS), Z- β -Ala-Leu-OH (Exact Mass: 336.17 Da) readily forms a protonated molecular ion

at m/z 337.17. During Collision-Induced Dissociation (CID), Cbz-derivatized peptides exhibit highly specific fragmentation. The dominant pathway is the loss of benzyl alcohol (108 Da) and the formation of a highly stable tropylium ion (

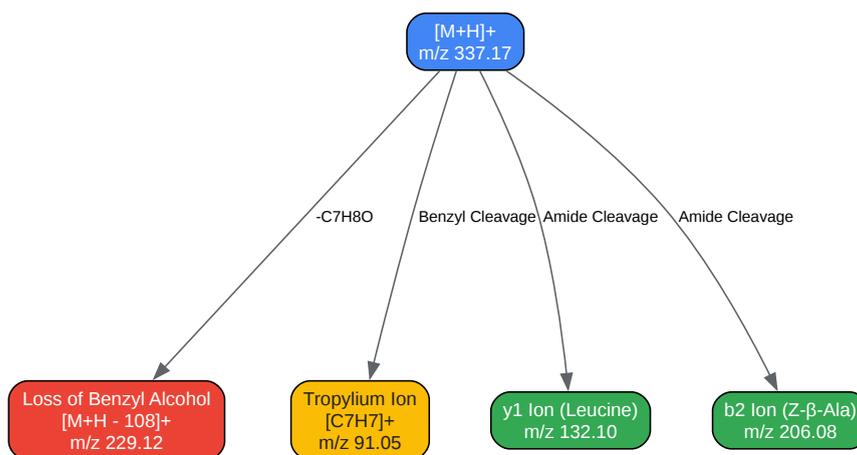
at m/z 91.05)[5]. Secondary fragmentation occurs at the amide bond, generating characteristic b- and y-ions (e.g., the y

Leucine ion at m/z 132.10)[4].

Self-Validating Protocol: LC-ESI-MS/MS

- **System Equilibration & Blank:** Inject a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid). Causality: This self-validating step rules out carryover of m/z 337 or common plasticizer contaminants (e.g., m/z 391) that could suppress ionization or cause isobaric interference.
- **Sample Injection:** Inject 1 μ L of a 1 μ g/mL peptide solution.

- Ionization & Fragmentation: Operate in positive ESI mode. Isolate the precursor ion (m/z 337.2) in the quadrupole and apply a normalized collision energy (NCE) of 25-30 eV to induce fragmentation.



[Click to download full resolution via product page](#)

Primary ESI-MS/MS fragmentation pathways for Z-β-Ala-Leu-OH.

Table 3: ESI-MS/MS Fragmentation Ions

m/z (Observed)	Ion Identity	Structural Significance
359.15		Sodium adduct of the intact molecule.
337.17		Protonated intact molecule.
229.12		Confirms the presence of the Cbz protecting group[5].
206.08	b Ion	N-terminal fragment (Z-β-Ala) post amide cleavage[4].
132.10	y Ion	C-terminal fragment (Leucine) post amide cleavage.
91.05	Tropylium Ion	Diagnostic aromatic fragment of the benzyl moiety[5].

References

- BLDpharm. "200276-64-8|(R)-4-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid - BLDpharm" (Source for CAS 102601-38-7). bldpharm.com.
- Optica Publishing Group. "Resonant Two-Photon Ionization of CBZ-Derivatized Nonaromatic Peptides Using Pulsed Laser Desorption in Supersonic Beam Mass Spectrometry". optica.org.
- CHIMIA. "Sequencing of β-Peptides by Mass Spectrometry". chimia.ch.
- ACS Publications. "Assessing the Utility of Infrared Spectroscopy as a Structural Diagnostic Tool for β-Sheets in Self-Assembling Aromatic Peptide Amphiphiles". acs.org.
- ChemRxiv. "A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory". chemrxiv.org.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 200276-64-8|\(R\)-4-Amino-2-\(\(\(benzyloxy\)carbonyl\)\(diphenyl\(p-tolyl\)methyl\)amino\)-4-oxobutanoic acid|BLD Pharm \[bldpharm.com\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. chemrxiv.org \[chemrxiv.org\]](#)
- [4. chimia.ch \[chimia.ch\]](#)
- [5. Resonant Two-Photon Ionization of CBZ-Derivatized Nonaromatic Peptides Using Pulsed Laser Desorption in Supersonic Beam Mass Spectrometry \[opg.optica.org\]](#)
- To cite this document: BenchChem. [Spectroscopic Profiling of Z-β-Ala-Leu-OH: A Comprehensive Analytical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11948353#spectroscopic-data-of-z-beta-ala-leu-oh-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com